molecular formula C11H20ClIO B12588339 7-Chloro-6-iodoundec-6-en-5-ol CAS No. 647033-15-6

7-Chloro-6-iodoundec-6-en-5-ol

Cat. No.: B12588339
CAS No.: 647033-15-6
M. Wt: 330.63 g/mol
InChI Key: ZNKLSXHMOQNDPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-iodoundec-6-en-5-ol typically involves the halogenation of undec-6-en-5-ol. The process includes the introduction of chlorine and iodine atoms at specific positions on the carbon chain. The reaction conditions often require the use of halogenating agents such as chlorine gas (Cl2) and iodine (I2) in the presence of a suitable solvent and catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-iodoundec-6-en-5-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-Chloro-6-iodoundec-6-en-5-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Chloro-6-iodoundec-6-en-5-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6-bromoundec-6-en-5-ol: Similar structure but with a bromine atom instead of iodine.

    7-Chloro-6-fluoroundec-6-en-5-ol: Contains a fluorine atom instead of iodine.

    7-Chloro-6-iodohept-6-en-5-ol: Shorter carbon chain compared to 7-Chloro-6-iodoundec-6-en-5-ol.

Uniqueness

This compound is unique due to the presence of both chlorine and iodine atoms on the same carbon chain, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

647033-15-6

Molecular Formula

C11H20ClIO

Molecular Weight

330.63 g/mol

IUPAC Name

7-chloro-6-iodoundec-6-en-5-ol

InChI

InChI=1S/C11H20ClIO/c1-3-5-7-9(12)11(13)10(14)8-6-4-2/h10,14H,3-8H2,1-2H3

InChI Key

ZNKLSXHMOQNDPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C(CCCC)Cl)I)O

Origin of Product

United States

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